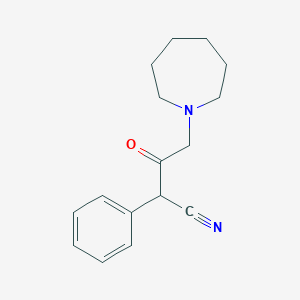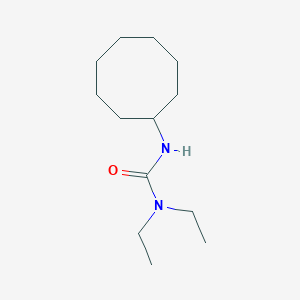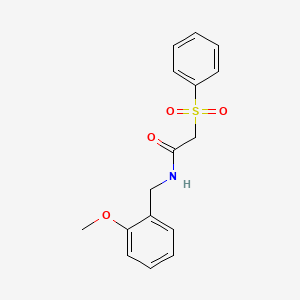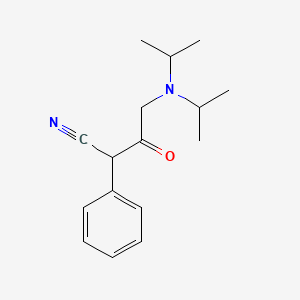
N-(3,5-difluorophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide
Descripción general
Descripción
N-(3,5-difluorophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide, also known as DFH-3-OC, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-(3,5-difluorophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide is not fully understood. However, it has been suggested that N-(3,5-difluorophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide may exert its effects by modulating various signaling pathways. For example, N-(3,5-difluorophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has been shown to inhibit the NF-κB signaling pathway, which plays a key role in inflammation and cancer progression. N-(3,5-difluorophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has also been shown to inhibit the JAK/STAT signaling pathway, which is involved in the immune response.
Biochemical and Physiological Effects
N-(3,5-difluorophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has been shown to have various biochemical and physiological effects. In one study, N-(3,5-difluorophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide was found to decrease the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide-stimulated macrophages. In another study, N-(3,5-difluorophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide was found to inhibit the expression of COX-2, an enzyme involved in inflammation. N-(3,5-difluorophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has also been shown to decrease the levels of reactive oxygen species and increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,5-difluorophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It also has a high degree of purity, which makes it suitable for use in biochemical assays. However, N-(3,5-difluorophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide also has some limitations. It is not water-soluble, which makes it difficult to use in aqueous solutions. It also has low bioavailability, which may limit its effectiveness in vivo.
Direcciones Futuras
N-(3,5-difluorophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has several potential future directions for scientific research. One direction could be to investigate its potential therapeutic applications in other diseases, such as autoimmune diseases and neurological disorders. Another direction could be to develop more water-soluble derivatives of N-(3,5-difluorophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide to improve its bioavailability. Additionally, further studies could be conducted to elucidate the mechanism of action of N-(3,5-difluorophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide and identify its molecular targets.
Aplicaciones Científicas De Investigación
N-(3,5-difluorophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In one study, N-(3,5-difluorophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide was found to inhibit the growth of breast cancer cells by inducing apoptosis. In another study, N-(3,5-difluorophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide was found to inhibit the replication of the hepatitis C virus by targeting the NS5B polymerase.
Propiedades
IUPAC Name |
N-(3,5-difluorophenyl)-4-(2-hydroxyethyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2N3OS/c14-10-7-11(15)9-12(8-10)16-13(20)18-3-1-17(2-4-18)5-6-19/h7-9,19H,1-6H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHJKCNMXKEKSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=S)NC2=CC(=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,6-dimethyl-4-morpholinyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B4391497.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B4391505.png)
![2-{[5,6-dimethyl-1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]amino}ethanol](/img/structure/B4391518.png)
![2-{4-[(butylamino)sulfonyl]phenoxy}-N-(3-pyridinylmethyl)acetamide](/img/structure/B4391524.png)

![ethyl [3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetate](/img/structure/B4391537.png)

![4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4391544.png)
![({1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)formamide](/img/structure/B4391550.png)
![2-{[2-(allyloxy)-5-iodobenzyl]amino}-2-methyl-1-propanol hydrochloride](/img/structure/B4391553.png)


![5-{[(2-ethoxyphenyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B4391583.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B4391590.png)